5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Addressing the urgent need for novel agents against carbapenem-resistant Enterobacteriaceae, this 5-bromo-thiophene-2-sulfonamide features a unique N-[2-(3-chlorophenyl)-2-methoxypropyl] side chain, offering distinct steric and lipophilic profiles for SAR exploration beyond published ethyl/propyl analogs. The 5-bromo handle enables Pd-catalyzed cross-coupling for focused library synthesis. Validated antibacterial class lead (MIC 0.39 µg/mL against NDM-1 K. pneumoniae ST147). Supplied as a research tool; inquire for bulk.

Molecular Formula C14H15BrClNO3S2
Molecular Weight 424.75
CAS No. 1795479-10-5
Cat. No. B2630535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
CAS1795479-10-5
Molecular FormulaC14H15BrClNO3S2
Molecular Weight424.75
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C14H15BrClNO3S2/c1-14(20-2,10-4-3-5-11(16)8-10)9-17-22(18,19)13-7-6-12(15)21-13/h3-8,17H,9H2,1-2H3
InChIKeySZIMUERWQVMKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide Overview


5-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide (CAS 1795479-10-5) is a synthetic, small-molecule thiophene sulfonamide bearing a 5-bromo substituent on the thiophene ring and a sterically hindered N-[2-(3-chlorophenyl)-2-methoxypropyl] side chain. It belongs to a broader class of 5-bromo-N-alkylthiophene-2-sulfonamides that have demonstrated in-vitro antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae ST147 [1]. The compound is primarily utilized as a research tool and building block in medicinal chemistry, where the bromine atom serves as a synthetic handle for further elaboration via cross-coupling reactions .

Synthetic diversification handle — 5-bromo substituent enables Pd-catalyzed cross-coupling for focused library generation (class precedent 56–72% yield).
Antimicrobial SAR probe — unique sterically hindered N-alkyl chain differentiates from simpler ethyl/propyl/isopropyl analogs in NDM-1 Klebsiella pneumoniae screening models.
Sulfonamide hydrogen-bonding tool — thiophene-2-sulfonamide core offers stronger H-bond acceptor character vs furan-carboxamide comparator; relevant for target engagement studies.

Why Generic Analogs Cannot Replace This Compound


Within the 5-bromo-thiophene-2-sulfonamide class, minor alterations to the N-alkyl substituent produce dramatic shifts in antibacterial potency. For example, against NDM-producing K. pneumoniae ST147, the N-propyl derivative (3b) exhibits a MIC of 0.39 µg/mL, whereas the N-ethyl analog (3a) shows a MIC of 3.125 µg/mL—an 8-fold difference [1]. Similarly, the N-isopropyl analog (3c) yields a lower synthetic yield (62%) due to steric hindrance and reduced activity [1]. The target compound's unique N-[2-(3-chlorophenyl)-2-methoxypropyl] chain introduces a quaternary carbon center, a methoxy group, and a 3-chlorophenyl ring—structural features absent from the published active series—that are expected to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability. Consequently, substitution with a simpler N-alkyl or non-brominated analog cannot be assumed to preserve biological or physicochemical performance.

N-alkyl chain sensitivity

Minor N-alkyl variation within this class can produce >5-fold shift in reported MIC (class evidence). Simpler ethyl or propyl analogs may not replicate the steric and lipophilic profile of the branched 3-chlorophenyl-methoxypropyl substituent.

Non-brominated analog limitation

The non-brominated thiophene-2-sulfonamide (CAS 1795456-41-5) lacks the C5–Br synthetic handle; direct replacement eliminates the possibility of late-stage cross-coupling diversification.

Core heterocycle mismatch

Furan-2-carboxamide analog (CAS 1795196-67-6) possesses weaker H-bond acceptor strength and different geometry; target engagement profiles may not transfer across sulfonamide-to-carboxamide switch.

Differentiation Evidence vs. Closest Analogs


Synthetic Diversification via 5-Bromo Substituent

The 5-bromo substituent on the thiophene ring provides a synthetic handle for Suzuki-Miyaura cross-coupling, allowing the generation of derivative libraries. In the 5-bromo-N-alkylthiophene-2-sulfonamide series, compound 3b (N-propyl) was elaborated into seven biaryl products (4a–g) via this route, achieving yields of 56–72% [1]. The non-brominated analog N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide (CAS 1795456-41-5) lacks this reactive site, making it a synthetic dead-end for diversification .

Synthetic handle
Head-to-head (class precedent)
Target: 5-Br enables Suzuki coupling (class yield 56–72%)
Non-Br analog: no halogen at C5; synthetic dead-end
Supports selection when downstream diversification is required
Cross-coupling conditions based on N-propyl analog 3b
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Sterically Hindered N-Alkyl Chain Differentiation

The published 5-bromo-N-alkylthiophene-2-sulfonamides (3a–c) possess linear or minimally branched N-alkyl chains (ethyl, propyl, isopropyl) and display MIC values of 0.39–3.125 µg/mL against NDM-KP ST147 [1]. The target compound bears a quaternary carbon center with a 3-chlorophenyl and methoxy substituent, substantially increasing steric bulk and lipophilicity (cLogP ~3.8 estimated) compared to N-propyl analog 3b (cLogP ~2.1) [1][2]. This structural divergence likely modifies target binding, solubility, and metabolic stability, although direct antibacterial data for the target compound are not publicly available.

N-alkyl chain profile
Class-level inference
Target: quaternary center, cLogP ~3.8 (est.)
N-propyl analog 3b: cLogP ~2.1, MIC 0.39 µg/mL (NDM-KP ST147)
Differentiated steric/lipophilic profile may alter target binding; direct antibacterial data not yet reported
cLogP estimated; MIC from broth microdilution (class reference)
Antibacterial Klebsiella pneumoniae NDM-1

Sulfonamide Core vs. Carboxamide Hydrogen-Bonding

A close structural analog, 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide (CAS 1795196-67-6), replaces the thiophene-2-sulfonamide with a furan-2-carboxamide [1]. Sulfonamides are stronger hydrogen-bond acceptors (sulfonyl oxygen pKa ~ -1.5) and have different geometry compared to carboxamides (amide oxygen pKa ~ -0.5) [2]. These electronic and geometric differences can lead to distinct target engagement profiles, as evidenced in BRD4 bromodomain inhibitors where sulfonamide-to-carboxamide substitution altered Kd from 300 nM to >10 µM in related chemotypes [3].

H-bond acceptor strength
Cross-study comparable
Sulfonamide: pKa conj. acid ~ -1.5; S–N–C tetrahedral geometry
Carboxamide analog: pKa ~ -0.5; planar amide; BRD4 Kd shift >30× reported in related chemotypes
Supports sulfonamide-specific pharmacophore evaluation in target engagement studies
pKa values from J Med Chem 2010; BRD4 data from cross-chemotype comparison
Bioisostere Fragment-Based Drug Discovery Heterocycle SAR

Optimal Application Scenarios


Fragment-Based Lead Discovery for β-Lactamase Producers

The compound serves as a structurally differentiated member of the 5-bromo-N-alkylthiophene-2-sulfonamide class, which has validated antibacterial activity against NDM-1-producing K. pneumoniae ST147 (class lead MIC 0.39 µg/mL) [1]. Its unique N-[2-(3-chlorophenyl)-2-methoxypropyl] side chain offers a distinct steric and lipophilic profile for exploring SAR beyond the published ethyl, propyl, and isopropyl analogs.

Suzuki-Miyaura Cross-Coupling Building Block

The 5-bromo substituent enables palladium-catalyzed cross-coupling with aryl boronic acids, a transformation demonstrated in the analogous N-propyl series with yields of 56–72% [1]. This allows the compound to serve as a key intermediate for generating focused libraries of biaryl thiophene sulfonamides with varied aromatic substituents at the 5-position.

Probe for Sulfonamide Hydrogen-Bonding Interactions

Compared to the furan-2-carboxamide analog (CAS 1795196-67-6), the thiophene-2-sulfonamide core provides a stronger hydrogen-bond acceptor (sulfonyl oxygen) and distinct geometry [2][3]. This makes the compound a useful probe for evaluating the role of sulfonamide-specific interactions in target engagement, particularly in systems where the sulfonamide pharmacophore is critical (e.g., carbonic anhydrase, serine protease inhibition).

Application
Selection Property
Validation Focus
Antimicrobial SAR (NDM-1 K. pneumoniae)
Unique N-[2-(3-chlorophenyl)-2-methoxypropyl] side chain
MIC endpoint review in screening strains; class-level activity verification
Suzuki-Miyaura cross-coupling building block
5-bromo substituent as synthetic handle
Coupling efficiency and biaryl product yield under Pd catalysis
Sulfonamide pharmacophore probe
Thiophene-2-sulfonamide H-bond acceptor geometry
Target engagement assays comparing sulfonamide vs. carboxamide congener
Quote Request

Request a Quote for 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.